Nicotinyl alcohol tartrate
Overview
Description
Nicotinyl tartrate, also known as nicotinyl alcohol tartrate, is a niacin derivative used primarily as a hypolipidemic agent and vasodilator. It is known for its ability to cause flushing and potentially decrease blood pressure. This compound appears as a crystal that dissolves easily in water and alcohol, and is also soluble in ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinyl tartrate is synthesized by combining nicotinyl alcohol with tartaric acid. The reaction typically involves dissolving nicotinyl alcohol in an appropriate solvent, such as water or alcohol, and then adding tartaric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of nicotinyl tartrate .
Industrial Production Methods
In industrial settings, the production of nicotinyl tartrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nicotinyl tartrate undergoes various chemical reactions, including:
Oxidation: Nicotinyl alcohol can be oxidized to form nicotinic acid.
Reduction: Nicotinyl alcohol can be reduced to form pyridylmethanol.
Substitution: Nicotinyl alcohol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Pyridylmethanol.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Nicotinyl tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and vascular function.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Nicotinyl tartrate exerts its effects primarily through its action as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The compound targets peripheral blood vessels and is particularly effective in conditions involving vascular spasms .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: Another niacin derivative used as a hypolipidemic agent.
Pyridylcarbinol: A related compound with similar vasodilatory properties.
Eniclobrate, Mepiroxol, Nicofibrate, Pantenicate: Other derivatives with varying therapeutic applications.
Uniqueness
Nicotinyl tartrate is unique in its combination of hypolipidemic and vasodilatory effects. Unlike some other niacin derivatives, it provides a longer-lasting vasodilatory effect without significantly affecting blood pressure .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORIZAYKBQYLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977232 | |
Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-55-0, 6164-87-0 | |
Record name | Nicotinyl alcohol tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Danaden | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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